![molecular formula C9H11NO2 B13915845 (R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13915845.png)
(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is a chiral compound belonging to the class of oxazines This compound features a benzoxazine ring fused with a methanol group, making it an interesting subject for various chemical and biological studies
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ortho-aminophenol with an aldehyde, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
化学反応の分析
Types of Reactions
®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazine ring can be reduced to form a more saturated compound.
Substitution: The hydrogen atoms on the benzene ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzoxazine aldehyde or carboxylic acid derivatives.
Reduction: Formation of dihydrobenzoxazine derivatives.
Substitution: Formation of halogenated or nitrated benzoxazine derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its chiral nature makes it valuable for studying stereoselective processes in biological systems.
Medicine
In medicine, ®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
作用機序
The mechanism of action of ®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes or receptors, modulating their activity. The methanol group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. Pathways involved in its mechanism of action include enzyme inhibition or activation, receptor binding, and signal transduction modulation.
類似化合物との比較
Similar Compounds
(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol: The enantiomer of the compound, differing in its stereochemistry.
Benzoxazine derivatives: Compounds with similar benzoxazine rings but different substituents.
Methanol derivatives: Compounds with a methanol group attached to different aromatic or heterocyclic rings.
Uniqueness
®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is unique due to its specific chiral configuration and the presence of both a benzoxazine ring and a methanol group. This combination of features allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
[(3R)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]methanol |
InChI |
InChI=1S/C9H11NO2/c11-5-7-6-12-9-4-2-1-3-8(9)10-7/h1-4,7,10-11H,5-6H2/t7-/m1/s1 |
InChIキー |
HGLQOUQCZZTDIV-SSDOTTSWSA-N |
異性体SMILES |
C1[C@H](NC2=CC=CC=C2O1)CO |
正規SMILES |
C1C(NC2=CC=CC=C2O1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




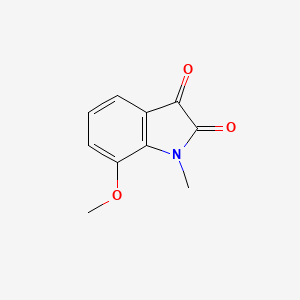
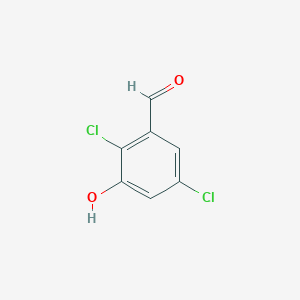
![5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13915786.png)
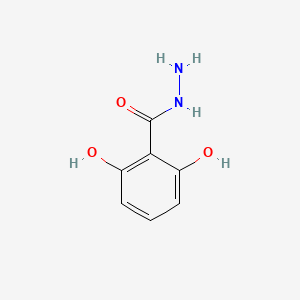
![Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13915796.png)
![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13915800.png)
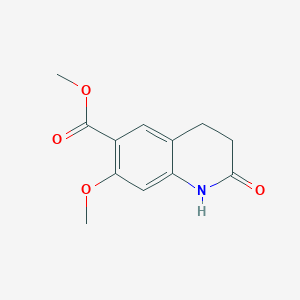

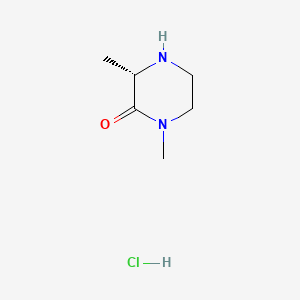
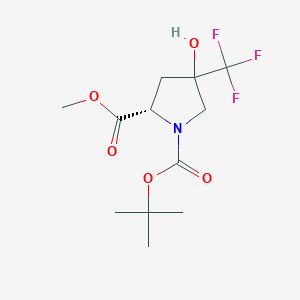
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[benzo[b][1,4]benzoxasiline-10,5'-benzo[b][1]benzosilole]](/img/structure/B13915820.png)
![N,N'-bis(4-bromophenyl)-N,N'-bis(4-methylphenyl)-[1,1'-Biphenyl]-4,4'-diamine](/img/structure/B13915837.png)
